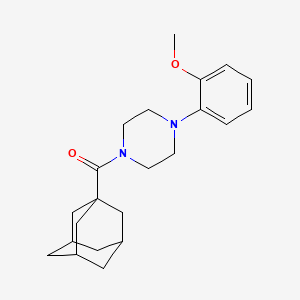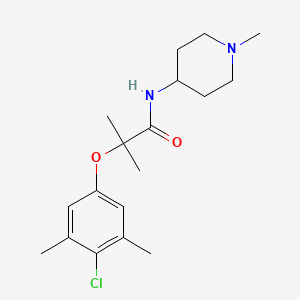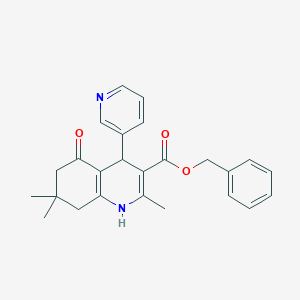
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine, also known as A-366, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. A-366 is a piperazine derivative that has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new drugs to treat various diseases.
Mécanisme D'action
The mechanism of action of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act through the modulation of the endocannabinoid system. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to bind to the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and pain. By binding to the CB2 receptor, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine can modulate the activity of immune cells and reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to reduce neuropathic pain and inflammation. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to modulate the activity of immune cells, which can reduce inflammation and pain. Additionally, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new drugs to treat various diseases. Additionally, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been found to be well-tolerated in animal studies, which is important for the development of new drugs. However, one limitation of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is its relatively complex synthesis method, which may limit its use in large-scale drug development.
Orientations Futures
There are several potential future directions for the study of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine. One direction is the development of new drugs based on the structure of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine that exhibit even greater potency and selectivity for the CB2 receptor. Another direction is the investigation of the potential therapeutic applications of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine and its effects on the endocannabinoid system.
Méthodes De Synthèse
The synthesis of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 1-adamantanecarbonyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine.
Applications De Recherche Scientifique
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has also been found to be effective in reducing neuropathic pain and inflammation, making it a promising candidate for the development of new drugs to treat these conditions.
Propriétés
IUPAC Name |
1-adamantyl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-26-20-5-3-2-4-19(20)23-6-8-24(9-7-23)21(25)22-13-16-10-17(14-22)12-18(11-16)15-22/h2-5,16-18H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHDINKWJNBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone](/img/structure/B4983398.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4983401.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)

![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)
![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)
